(2R,5R)-5-methyl-2-(trifluoromethyl)morpholine4-methylbenzenesulfonate
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Overview
Description
(2R,5R)-5-METHYL-2-(TRIFLUOROMETHYL)MORPHOLINE 4-METHYLBENZENESULFONATE is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a morpholine ring substituted with a methyl and a trifluoromethyl group, along with a 4-methylbenzenesulfonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-METHYL-2-(TRIFLUOROMETHYL)MORPHOLINE 4-METHYLBENZENESULFONATE typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent.
Introduction of the Methyl and Trifluoromethyl Groups: The methyl and trifluoromethyl groups can be introduced via selective alkylation and trifluoromethylation reactions. These reactions often require specific catalysts and conditions to ensure regioselectivity and stereoselectivity.
Sulfonation: The final step involves the sulfonation of the morpholine derivative with 4-methylbenzenesulfonyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-5-METHYL-2-(TRIFLUOROMETHYL)MORPHOLINE 4-METHYLBENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
(2R,5R)-5-METHYL-2-(TRIFLUOROMETHYL)MORPHOLINE 4-METHYLBENZENESULFONATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R,5R)-5-METHYL-2-(TRIFLUOROMETHYL)MORPHOLINE 4-METHYLBENZENESULFONATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the sulfonate group can influence its solubility and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with two chlorine atoms and are used in the production of dyes and herbicides.
α-Trifluoromethylstyrene Derivatives: Versatile synthetic intermediates for the preparation of more complex fluorinated compounds.
Uniqueness
(2R,5R)-5-METHYL-2-(TRIFLUOROMETHYL)MORPHOLINE 4-METHYLBENZENESULFONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a trifluoromethyl group and a sulfonate group makes it particularly valuable in medicinal chemistry for the development of novel therapeutics.
Properties
Molecular Formula |
C13H18F3NO4S |
---|---|
Molecular Weight |
341.35 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;(2R,5R)-5-methyl-2-(trifluoromethyl)morpholine |
InChI |
InChI=1S/C7H8O3S.C6H10F3NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-4-3-11-5(2-10-4)6(7,8)9/h2-5H,1H3,(H,8,9,10);4-5,10H,2-3H2,1H3/t;4-,5-/m.1/s1 |
InChI Key |
YHNJOUGMELLBFF-SWZUWFNISA-N |
Isomeric SMILES |
C[C@@H]1CO[C@H](CN1)C(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CC1COC(CN1)C(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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